molecular formula C8H10N2O2S B1292512 2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid CAS No. 941716-91-2

2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid

Cat. No.: B1292512
CAS No.: 941716-91-2
M. Wt: 198.24 g/mol
InChI Key: KPQGRYOIUITVHX-UHFFFAOYSA-N
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Description

2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid is a heterocyclic compound that features a thiazole ring fused with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of thioamides with α-haloketones under basic conditions to form the thiazole ring. The pyrrolidine moiety can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on yield improvement, cost reduction, and scalability. These methods often employ continuous flow reactors and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the thiazole ring can lead to the formation of dihydrothiazoles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and amines are commonly employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives.

Scientific Research Applications

2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with various biological targets through hydrogen bonding, π-π interactions, and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Pyrrolidin-1-ylmethyl)thiazole-5-carboxylic acid
  • 2-(Pyridin-2-yl)thiazole-5-carboxylic acid
  • 2-(Pyrrolidin-1-yl)thiazole-4-carboxylic acid

Uniqueness

2-(Pyrrolidin-1-yl)thiazole-5-carboxylic acid is unique due to the specific positioning of the pyrrolidine moiety and the carboxylic acid group on the thiazole ring. This unique structure can result in distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c11-7(12)6-5-9-8(13-6)10-3-1-2-4-10/h5H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPQGRYOIUITVHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=C(S2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00640420
Record name 2-(Pyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

941716-91-2
Record name 2-(Pyrrolidin-1-yl)-1,3-thiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00640420
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the mechanism by which 2-Pyrrolidin-1-yl-1,3-thiazole-5-carboxylic acid prevents corrosion of mild steel in acidic mediums?

A: While the provided abstract doesn't delve into the specific mechanism [], the research likely explores the compound's ability to adsorb onto the metal surface. This adsorption forms a protective layer that inhibits the interaction between the corrosive medium (acidic in this case) and the mild steel. The effectiveness of this protection would depend on factors like the strength of adsorption, the compound's stability in the acidic environment, and the nature of the acidic medium itself. Further details on the specific interactions and the nature of the protective layer would be elucidated within the full research paper.

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